molecular formula C8H6Cl2OS B7997225 S-3,5-Dichlorophenylthioacetate

S-3,5-Dichlorophenylthioacetate

Cat. No.: B7997225
M. Wt: 221.10 g/mol
InChI Key: HTMCIRAJXFATOW-UHFFFAOYSA-N
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Description

S-3,5-Dichlorophenylthioacetate: is an organic compound characterized by the presence of a thioacetate group attached to a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3,5-Dichlorophenylthioacetate typically involves the reaction of 3,5-dichlorophenylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: S-3,5-Dichlorophenylthioacetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3,5-Dichlorophenylthiol.

    Substitution: Various substituted phenylthioacetates depending on the nucleophile used.

Scientific Research Applications

S-3,5-Dichlorophenylthioacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of S-3,5-Dichlorophenylthioacetate involves its interaction with thiol-containing enzymes and proteins. The thioacetate group can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways, depending on the specific enzyme or protein targeted.

Comparison with Similar Compounds

    3,5-Dichlorophenylthiol: Similar structure but lacks the acetyl group.

    3,5-Dichlorophenylisothiocyanate: Contains an isothiocyanate group instead of a thioacetate group.

    3,5-Dichlorophenylsulfonate: Contains a sulfonate group instead of a thioacetate group.

Uniqueness: S-3,5-Dichlorophenylthioacetate is unique due to the presence of both the 3,5-dichlorophenyl ring and the thioacetate group. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.

Properties

IUPAC Name

S-(3,5-dichlorophenyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2OS/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMCIRAJXFATOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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